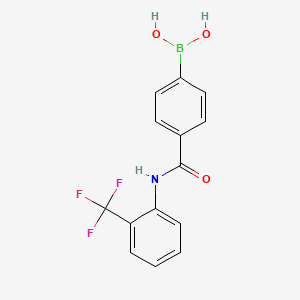

(4-((2-(Trifluormethyl)phenyl)carbamoyl)phenyl)boronsäure

Übersicht

Beschreibung

This compound is a type of boronic acid, which are highly considered compounds for the design of new drugs and drug delivery devices . It is involved in the synthesis of biologically active molecules .

Synthesis Analysis

Boronic acids and their esters, like this compound, are used in Suzuki-Miyaura coupling reactions . Protodeboronation of boronic esters has been reported, utilizing a radical approach .Chemical Reactions Analysis

This compound can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -verabreichung

Boronsäuren: sind für ihre Rolle bei der Entwicklung neuer Medikamente und Medikamentenverabreichungssysteme bekannt. Sie dienen als Borträger, die sich für die Neutronen-Einfangtherapie eignen . Diese Therapie ist eine Art der Krebsbehandlung, die Krebszellen gezielter und selektiver zerstört als die traditionelle Strahlentherapie.

Hydrolysestabilitätsstudien

Die Stabilität von Boronsäuren und ihren Estern, wie der in Frage stehenden Verbindung, ist ein kritischer Parameter in pharmakologischen Anwendungen. Studien haben gezeigt, dass diese Verbindungen in Wasser nur marginal stabil sind und ihre Hydrolyse vom pH-Wert beeinflusst wird, der bei physiologischem pH-Wert beschleunigt wird . Dieses Wissen ist unerlässlich für die Entwicklung stabiler Arzneimittelformulierungen.

Katalyse in der organischen Synthese

Boronsäuren sind wertvolle Bausteine in der organischen Synthese. Sie sind an katalytischen Reaktionen beteiligt, wie der Protodeboronierung von Pinacolboronsäureestern, die mit einer Matteson-CH2-Homologation zur formalen anti-Markovnikov-Alkenhydromethylierung gekoppelt ist . Dieser Prozess ist bedeutend für die Herstellung komplexer organischer Moleküle.

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Eine der prominentesten Anwendungen von Boronsäuren liegt in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Diese Reaktionen werden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt, die grundlegende Schritte bei der Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Polymere, darstellen .

Direkte Arylierung

Boronsäuren wie N-2-Trifluormethylphenyl-4-boronbenzamid werden in palladiumkatalysierten direkten Arylierungsreaktionen eingesetzt. Diese Methode wird zur Einführung von Arylgruppen in Moleküle verwendet, was eine wichtige Modifikation bei der Synthese komplexer organischer Strukturen ist .

Synthese von Antagonisten

Die Verbindung kann zur Synthese potenzieller Antagonisten biologischer Zielstrukturen verwendet werden. Beispielsweise kann sie an der Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin beteiligt sein, einem potenziellen Antagonisten des Corticotropin-Releasing-Hormons .

Palladium-katalysierte Reaktionen

Phenylboronsäuren werden auch in verschiedenen palladiumkatalysierten Reaktionen eingesetzt, wie z. B. Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen, die durch Palladium-Nanopartikel katalysiert werden. Diese Reaktionen sind von entscheidender Bedeutung für den Aufbau von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen in der organischen Chemie .

Rhodium-katalysierte intramolekulare Aminierung

Schließlich sind diese Verbindungen an rhodiumkatalysierten intramolekularen Aminierungen beteiligt. Diese Reaktion ist eine Methode zur Synthese stickstoffhaltiger Verbindungen, die häufige Strukturen in vielen Pharmazeutika sind .

Safety and Hazards

Boronic acids and their esters are only marginally stable in water. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH, which considerably accelerates the reaction at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Eigenschaften

IUPAC Name |

[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO3/c16-14(17,18)11-3-1-2-4-12(11)19-13(20)9-5-7-10(8-6-9)15(21)22/h1-8,21-22H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSZJSZMTXJQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660267 | |

| Record name | (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-42-4 | |

| Record name | B-[4-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387870.png)

![2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1387874.png)

![4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387877.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1387883.png)

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)ethylidene]-2-phenyl-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1387884.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)